Product packaging for Haloperidol-1-hydroxy-2/'-D-glucuronide(Cat. No.:CAS No. 100442-86-2)

Haloperidol-1-hydroxy-2/'-D-glucuronide

Cat. No.: B599495
CAS No.: 100442-86-2
M. Wt: 570.007
InChI Key: BMEZYYSQKUDMEQ-UYBBYXDNSA-N
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Description

Contextualizing Glucuronide Conjugation in Xenobiotic Biotransformation

Overview of Phase II Metabolism and Glucuronidation Pathways in Biological Systems

The metabolism of foreign compounds, or xenobiotics, in the body is a two-phase process designed to convert lipophilic (fat-soluble) substances into more hydrophilic (water-soluble) derivatives that can be easily excreted. uef.fiwikipedia.org Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the xenobiotic molecule. uef.fi

Following Phase I, or sometimes acting directly on the parent compound, Phase II metabolism involves conjugation reactions. numberanalytics.comuomus.edu.iq In these reactions, an endogenous molecule is attached to the xenobiotic, significantly increasing its water solubility and facilitating its removal from the body. wikipedia.orgnumberanalytics.com The primary Phase II conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. numberanalytics.comslideshare.net

Glucuronidation is the most prominent and crucial of these Phase II pathways. jove.comnih.gov This process involves the enzymatic transfer of glucuronic acid, a derivative of glucose, from the activated coenzyme uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate. wikipedia.orgjove.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are found in high concentrations in the liver, the primary site of drug metabolism, as well as other tissues. uef.fiwikipedia.org UGTs can act on a wide variety of functional groups, including hydroxyl, carboxyl, amine, and thiol groups, leading to the formation of O-, N-, S-, and C-glucuronides, respectively. jove.com The resulting glucuronide conjugates are more polar and readily excreted in urine or bile. uef.fiwikipedia.org

Significance of Glucuronide Metabolites in Drug Disposition Studies and Research

The formation of glucuronide metabolites is a critical determinant of a drug's disposition, which encompasses its absorption, distribution, metabolism, and excretion (ADME). nih.gov By converting drugs into more water-soluble forms, glucuronidation plays a pivotal role in their detoxification and elimination from the body. jove.comnih.gov The rate and extent of glucuronidation can significantly influence the pharmacokinetic properties of a drug, including its half-life, bioavailability, and potential for accumulation. nih.govtandfonline.com

In drug discovery and development, understanding the glucuronidation profile of a new chemical entity is essential for predicting its in vivo behavior and potential for drug-drug interactions. nih.gov The study of glucuronide metabolites helps researchers to:

Characterize the primary routes of metabolism and elimination of a drug.

Identify the specific UGT enzymes involved, which can have implications for inter-individual variability in drug response due to genetic polymorphisms. upol.cz

Assess the potential for enterohepatic recirculation, a process where glucuronides excreted in the bile are hydrolyzed back to the parent drug by gut bacteria and reabsorbed, potentially prolonging the drug's effect. tandfonline.comnih.gov

Evaluate the formation of potentially reactive or pharmacologically active metabolites. While glucuronidation is generally a detoxification process, some glucuronide conjugates can be chemically reactive or retain pharmacological activity. nih.gov

The Role of Haloperidol-1-hydroxy-2'-D-glucuronide as a Prominent Haloperidol (B65202) Metabolite in Metabolic Research

Haloperidol undergoes extensive metabolism in the liver, with glucuronidation being the primary metabolic pathway, accounting for approximately 50-60% of its biotransformation. clinpgx.orgdrugbank.com The major metabolite formed through this process is Haloperidol-1-hydroxy-2'-D-glucuronide. nih.gov In patients receiving regular haloperidol treatment, plasma concentrations of this glucuronide are significantly higher than those of the parent drug and other metabolites. nih.gov

The formation of Haloperidol-1-hydroxy-2'-D-glucuronide is primarily an O-glucuronidation process, catalyzed mainly by the UGT2B7 enzyme, with smaller contributions from UGT1A9 and UGT1A4. clinpgx.org This conjugation occurs at the hydroxyl group of the haloperidol molecule. jove.com

The prominence of Haloperidol-1-hydroxy-2'-D-glucuronide makes it a key area of focus in metabolic research for several reasons:

Indicator of Metabolic Clearance: The levels of this metabolite provide a direct measure of the rate of haloperidol glucuronidation, which is the main route of elimination for the drug. nih.gov

Understanding Interindividual Variability: Variations in the activity of the UGT enzymes responsible for its formation can contribute to the significant interindividual differences observed in haloperidol metabolism and, consequently, in patient response and side effects. nih.gov

Pharmacokinetic Modeling: Accurate measurement and characterization of Haloperidol-1-hydroxy-2'-D-glucuronide are essential for developing robust pharmacokinetic models that can predict haloperidol concentrations and inform dosing strategies.

Table 1: Chemical Properties of Haloperidol and Haloperidol-1-hydroxy-2'-D-glucuronide

Property Haloperidol Haloperidol-1-hydroxy-2'-D-glucuronide
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Molecular Formula C₂₁H₂₃ClFNO₂ C₂₇H₃₁ClFNO₈
Molecular Weight 375.86 g/mol 552.0 g/mol
CAS Number 52-86-8 100442-88-4

Data sourced from PubChem and NIST WebBook. nih.govnist.gov

Properties

CAS No.

100442-86-2

Molecular Formula

C27H33ClFNO9

Molecular Weight

570.007

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1

InChI Key

BMEZYYSQKUDMEQ-UYBBYXDNSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

Biochemical Pathways of Haloperidol 1 Hydroxy 2 D Glucuronide Formation

Glucuronidation as a Predominant Metabolic Route of Haloperidol (B65202) in Research Models

Glucuronidation is a major phase II metabolic pathway for haloperidol in humans and various research models. This process, catalyzed by uridine (B1682114) diphosphoglucose glucuronosyltransferase (UGT) enzymes, involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the haloperidol molecule. This conjugation increases the water solubility of haloperidol, facilitating its excretion from the body.

In studies involving psychiatric patients, plasma concentrations of haloperidol glucuronide were found to be significantly higher than those of the parent drug and other metabolites, underscoring the importance of this pathway in haloperidol clearance. The intrinsic hepatic clearance of haloperidol is predominantly driven by glucuronidation, followed by carbonyl reduction and cytochrome P450 (CYP)-mediated oxidation. Research indicates that glucuronidation accounts for approximately 50-60% of haloperidol metabolism in vivo.

Studies using rat liver microsomes have identified the UGT2B family of enzymes as being predominantly involved in the formation of haloperidol glucuronide. Specifically, UGT2B1 and UGT2B12 have been shown to catalyze this reaction in rats. In humans, the primary UGT isoforms responsible for haloperidol glucuronidation are UGT1A4, UGT1A9, and UGT2B7.

Key UGT Enzymes in Haloperidol Glucuronidation
Enzyme Family/IsoformResearch ModelKey FindingsReference
UGT2B FamilyRat Liver MicrosomesPredominantly involved in haloperidol glucuronidation.
UGT2B1 & UGT2B12RatsIdentified as the specific isoforms catalyzing the reaction.
UGT1A4, UGT1A9, UGT2B7HumansPrimary isoforms responsible for haloperidol glucuronidation.

Characterization of Haloperidol Glucuronide Isomers: O- and N-Glucuronidation

The structure of haloperidol presents multiple potential sites for glucuronide conjugation, leading to the formation of structural isomers. The two primary forms of haloperidol glucuronides are O-glucuronides and N-glucuronides, resulting from the attachment of glucuronic acid to either a hydroxyl or a nitrogen atom, respectively.

Research utilizing human liver microsomes has demonstrated the formation of two distinct glucuronide metabolites of haloperidol. The major metabolite is the O-glucuronide, formed at the tertiary hydroxyl group of the piperidine ring. The minor metabolite, present in quantities more than 10-fold lower than the O-glucuronide, is the N-glucuronide.

The formation of these isomers is catalyzed by different UGT isoforms. Haloperidol N-glucuronidation is exclusively catalyzed by UGT1A4. In contrast, the more prevalent O-glucuronidation is mediated by multiple isoforms, including UGT1A4, UGT1A9, and UGT2B7. Studies suggest that UGT2B7 is the primary contributor to O-glucuronidation, accounting for approximately 70% of this reaction, while UGT1A9 and UGT1A4 contribute about 20% and 10%, respectively.

Haloperidol Glucuronide Isomers and Catalyzing Enzymes
IsomerSite of GlucuronidationRelative AbundanceCatalyzing UGT IsoformsReference
O-GlucuronideTertiary hydroxyl group on the piperidine ringMajorUGT1A4, UGT1A9, UGT2B7
N-GlucuronideNitrogen atomMinor (>10-fold less than O-glucuronide)UGT1A4

Interplay with Complementary Haloperidol Biotransformation Pathways in Research Contexts

Oxidative N-dealkylation is a phase I metabolic reaction that involves the removal of an alkyl group from a nitrogen atom. In the case of haloperidol, this pathway is primarily mediated by the cytochrome P450 enzyme CYP3A4. This process leads to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine and 4'-fluorobenzoylpropionic acid. Studies with human liver microsomes have confirmed the significant role of CYP3A in this N-dealkylation process.

Another important biotransformation route for haloperidol is the reduction of its carbonyl group. This reaction is catalyzed by carbonyl reductase enzymes and results in the formation of a major active metabolite known as reduced haloperidol. The conversion of aldehydes and ketones to alcohols is a common metabolic transformation. The ratio of reduced haloperidol to haloperidol can vary significantly among individuals, which may be attributed to differences in ketone reductase activity. Interestingly, this reduction is a reversible process, with reduced haloperidol being oxidized back to the parent compound, a reaction that can be catalyzed by CYP enzymes, including CYP2D6.

A notable and extensively studied metabolic pathway of haloperidol is its oxidation to form pyridinium (B92312) metabolites. The primary pyridinium metabolite is 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium (HPP+). This transformation is catalyzed by cytochrome P450 enzymes, with CYP3A4 being identified as a key enzyme in human liver microsomes. HPP+ is a structural analog of the neurotoxin MPP+ and its formation has been a subject of interest in neurotoxicity research. Further reduction of HPP+ can lead to the formation of a reduced pyridinium metabolite, RHPP+.

Enzymology of Haloperidol 1 Hydroxy 2 D Glucuronide Synthesis

Identification of UGT Isoforms Catalyzing Haloperidol (B65202) Glucuronidation

Research has identified three key UGT isoforms expressed in the human liver that are responsible for the O-glucuronidation of haloperidol: UGT1A4, UGT1A9, and UGT2B7. nih.govdoi.orgresearchgate.net In contrast, the N-glucuronidation pathway is catalyzed exclusively by the UGT1A4 isoform. nih.govdoi.orgpsu.eduresearchgate.net Given that Haloperidol-1-hydroxy-2'-D-glucuronide is the major metabolite, the focus of enzymatic studies has been on the isoforms contributing to its formation. psu.edu Using a relative activity factor approach, studies have estimated the proportional contribution of each isoform to haloperidol O-glucuronidation in HLM. nih.govdoi.org

The UGT1A9 isoform is the second-largest contributor to haloperidol O-glucuronidation. nih.gov Studies estimate that UGT1A9 accounts for about 20% of the reaction in HLM. nih.govpharmgkb.orgdoi.org Unlike UGT1A4, UGT1A9 exclusively catalyzes the formation of the O-glucuronide metabolite. researchgate.net The relative contribution of UGT1A9 also shows some dependence on substrate concentration, calculated to be 27.6% at 100 µM haloperidol and 23.4% at 200 µM haloperidol. doi.org

UGT1A4 plays a dual role in haloperidol metabolism. While it is the sole enzyme responsible for the minor N-glucuronidation pathway, it also contributes to O-glucuronidation, albeit to a lesser extent than UGT2B7 and UGT1A9. doi.orgresearchgate.net Its contribution to the formation of Haloperidol-1-hydroxy-2'-D-glucuronide is estimated to be approximately 10%. nih.govpharmgkb.orgdoi.org The calculated contribution of UGT1A4 to O-glucuronidation was 18.9% at 100 µM haloperidol and 19.2% at 200 µM. doi.org

Table 1: Estimated Contributions of UGT Isoforms to Haloperidol O-Glucuronidation in Human Liver Microsomes (HLM)

UGT IsoformEstimated Average ContributionContribution at 100 µM HaloperidolContribution at 200 µM Haloperidol
UGT2B7~70%66.5 ± 4.2%42.6 ± 5.3%
UGT1A9~20%27.6 ± 10.6%23.4 ± 10.1%
UGT1A4~10%18.9 ± 6.6%19.2 ± 6.6%

Data sourced from Kato et al. (2012). nih.govdoi.org

Kinetic Characterization of UGT-Mediated Glucuronidation of Haloperidol in In Vitro Systems

The kinetics of haloperidol O-glucuronidation have been characterized in both pooled human liver microsomes (HLM), which represent a physiologically relevant mix of enzymes, and in recombinant systems expressing individual UGT isoforms. doi.org

To understand the specific enzymatic behavior of each contributing isoform, kinetic analyses were performed using recombinant UGTs expressed in baculovirus-infected insect cells. psu.edu These studies determined the Michaelis-Menten constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and intrinsic clearance (CLᵢₙₜ) for each enzyme. doi.org

UGT2B7 , the main contributor, exhibited the highest affinity for haloperidol, as indicated by its low Kₘ value of 45 µM. nih.govdoi.org

UGT1A4 showed a similar affinity with a Kₘ of 64 µM. nih.govdoi.org

UGT1A9 displayed the lowest affinity, with a Kₘ of 174 µM, but had the highest maximum velocity (Vₘₐₓ) at 2.3 nmol·min⁻¹·mg⁻¹. nih.govdoi.org

Based on intrinsic clearance values (Vₘₐₓ/Kₘ), UGT2B7 was the most efficient enzyme (23 µl·min⁻¹·mg⁻¹), followed by UGT1A9 (16 µl·min⁻¹·mg⁻¹) and UGT1A4 (9 µl·min⁻¹·mg⁻¹). doi.org

Table 2: Kinetic Parameters for Haloperidol O-Glucuronidation by Recombinant Human UGT Isoforms

UGT IsoformKₘ (µM)Vₘₐₓ (nmol·min⁻¹·mg⁻¹)Intrinsic Clearance (CLᵢₙₜ) (µl·min⁻¹·mg⁻¹)
UGT1A4640.69
UGT1A91742.316
UGT2B7451.023

Data sourced from Kato et al. (2012). nih.govdoi.org

This finding is somewhat unexpected. When multiple enzymes with different affinities catalyze the same reaction, it often results in biphasic or other atypical kinetic profiles. Furthermore, some UGT isoforms, such as UGT1A9 and UGT2B7, are known to exhibit more complex behaviors like substrate inhibition with other compounds. psu.edu The observation of simple Michaelis-Menten kinetics in the complex HLM system suggests that, for haloperidol O-glucuronidation under the tested conditions, the varying contributions and kinetic profiles of the individual isoforms average out to a monophasic profile. psu.edu This highlights the complexity of predicting metabolic kinetics in a complete biological system based solely on the characteristics of individual enzymes.

Role of Uridine (B1682114) Diphosphate Glucuronic Acid (UDPGA) as a Key Co-factor in Glucuronidation

The synthesis of Haloperidol-1-hydroxy-2'-D-glucuronide is critically dependent on the co-factor Uridine Diphosphate Glucuronic Acid (UDPGA). nih.govnih.gov Glucuronidation is a conjugation reaction where the UGT enzyme transfers the glucuronic acid moiety from UDPGA to a substrate, in this case, haloperidol. criver.comnih.gov This process is a cornerstone of phase II metabolism. criver.com

UDPGA is synthesized in the body from glucose-1-phosphate. nih.gov The process involves the conversion of glucose-1-phosphate to UDP-glucose, which is then oxidized to form UDPGA. nih.gov This co-factor provides the activated form of glucuronic acid necessary for the enzymatic reaction.

In experimental settings, the formation of haloperidol glucuronide is achieved by incubating haloperidol with liver microsomes (which contain the UGT enzymes) in the presence of UDPGA. nih.govpsu.edu The reaction is initiated by the addition of UDPGA to a mixture containing the enzyme source, the substrate (haloperidol), and other components necessary for optimal enzyme activity, such as magnesium chloride and specific buffers. psu.edu The absence of UDPGA in such incubations prevents the formation of the glucuronide, confirming its essential role as the donor of the glucuronic acid group. nih.gov

Research on Tissue Distribution and Expression of Relevant UGT Enzymes in Experimental Models

Studies analyzing the human UGT transcriptome have provided a comprehensive map of their expression across different tissues. The liver shows the highest diversity of UGT expression, with 13 different UGTs detected at significant levels. nih.gov However, tissues such as the gastrointestinal tract, kidneys, and brain also demonstrate significant UGT expression. criver.comnih.govxenotech.com

Table 2: Expression of Key Haloperidol-Metabolizing UGTs in Human Tissues

Tissue UGT1A4 Relative Expression (%) UGT1A9 Relative Expression (%) UGT2B7 Relative Expression (%)
Liver 1 - 30 N/A 2 - 29
Kidney N/A 0.2 - 68 7 - 73
Small Intestine N/A N/A Data indicates presence

Relative expression ranges reflect interindividual variability. Data sourced from human transcriptome analysis. nih.gov

In the liver, the relative expression of UGT1A4 can range from 1% to 30% among individuals, while UGT2B7 expression varies from 2% to 29%. nih.gov In the kidney, UGT1A9 and UGT2B7 are two of the major UGTs expressed, with their relative expression ranging from 0.2% to 68% and 7% to 73%, respectively. nih.gov This wide interindividual and tissue-specific variability in enzyme expression may contribute to differences in haloperidol metabolism and response. nih.gov

Research using experimental models has also provided insights. In studies with rat liver microsomes (RLM), the UGT2B family of enzymes was identified as predominantly responsible for haloperidol glucuronidation. nih.gov Specifically, inhibition studies suggested that UGT2B12 and UGT2B1 are the primary isoforms catalyzing the reaction in rats. nih.gov

Table 3: Compound Names

Compound Name
4-(4-chlorophenyl)-4-hydroxypiperidine
Gemfibrozil
Glucose-1-phosphate
Glucuronic acid
Haloperidol
Haloperidol-1-hydroxy-2'-D-glucuronide
Magnesium chloride
Uridine Diphosphate Glucuronic Acid (UDPGA)
Uridine Diphosphate-glucose

Advanced Analytical Methodologies for Haloperidol 1 Hydroxy 2 D Glucuronide Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental in the analysis of drug metabolites, providing the necessary separation from the parent drug and other related substances in complex biological matrices. For Haloperidol-1-hydroxy-2'-D-glucuronide, both high-performance and ultra-performance liquid chromatography are pivotal research tools.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the analysis of haloperidol (B65202) and its metabolites, including its glucuronide conjugates. mdpi.comnih.gov Various reversed-phase (RP-HPLC) methods have been developed and validated for this purpose, demonstrating reliability and sensitivity. researchgate.netscielo.brscielo.br These methods typically employ a C18 or a cyanopropyl bonded column for separation. mdpi.comnih.gov

The mobile phases are often a combination of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comscielo.brnih.gov The pH of the mobile phase is a critical parameter, often adjusted to an acidic or slightly basic level to ensure optimal peak shape and retention. mdpi.comscielo.br For instance, one method utilized a mobile phase of 100 mM/L potassium dihydrogen phosphate-acetonitrile-TEA (10:90:0.1, v/v/v) adjusted to pH 3.5. scielo.br Another successful separation was achieved with a mobile phase of methanol and a phosphate buffer (90:10 ratio) at a pH of 9.8. mdpi.commdpi.com

Detection is commonly performed using UV-Vis detectors, with wavelengths set around 230 nm or 248 nm to monitor the eluents. mdpi.comscielo.br The validation of these HPLC methods according to ICH guidelines confirms their suitability for quantitative analysis, with studies demonstrating excellent linearity across various concentration ranges (e.g., 1–50 µg/mL) and low limits of detection (LOD) and quantification (LOQ). scielo.brscielo.brmdpi.com For example, one validated method reported an LOD of 0.045 µg/mL and an LOQ of 0.135 µg/mL for haloperidol, indicating high sensitivity. scielo.brresearchgate.net

Stationary Phase (Column)Mobile Phase CompositionDetectionLinearity RangeReference
C18 (250mm x 4.6mm, 5µm)Methanol / Phosphate Buffer (90:10, v/v), pH 9.8UV at 248 nm1-50 µg/mL mdpi.commdpi.com
C18Potassium Dihydrogen Phosphate (100mM) / Acetonitrile / TEA (10:90:0.1, v/v/v), pH 3.5UV at 230 nm1-16 µg/mL scielo.brscielo.br
Hypersil CPS5Acetonitrile (67%) / Ammonium Acetate (10 mM), pH 5.4UV at 245 nmNot Specified nih.gov
Monolithic Silica (Chromolith Performance RP-18e)Sodium Phosphate (0.1 M, pH 3.5) / Acetonitrile (80:20, v/v)UV at 230 nmNot Specified nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). While specific UPLC methods dedicated solely to Haloperidol-1-hydroxy-2'-D-glucuronide are not extensively detailed in the provided literature, the technique has been successfully applied to the broader analysis of haloperidol and its metabolites. mdpi.com

The principles of UPLC make it highly suitable for resolving complex mixtures of metabolites in research samples. For instance, a UPLC system coupled with a mass spectrometer was used for the quantification of typical antipsychotics, including haloperidol, in human plasma. euchembioj.com The fast injection-to-injection times, often under 10 minutes, make UPLC ideal for high-throughput screening in drug metabolism studies. nih.gov Given its proven efficacy in separating haloperidol and other degradation products, UPLC is an invaluable tool for the efficient separation and quantification of its glucuronide conjugates in research settings. mdpi.com

Mass Spectrometry Approaches for Structure Elucidation and Detection in Research

Mass spectrometry (MS) is an indispensable technique for the definitive identification and structural characterization of drug metabolites. When coupled with liquid chromatography, it provides unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

LC-MS and particularly LC-MS/MS are the gold standards for the detection and quantification of haloperidol metabolites in biological matrices like plasma, urine, and brain tissue. euchembioj.comoup.comnih.govnih.gov These methods offer superior selectivity and sensitivity compared to UV detection. nih.gov Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences before injection into the LC-MS system. euchembioj.comnih.govresearchgate.net

In LC-MS/MS analysis, electrospray ionization (ESI) in positive ion mode is commonly used for haloperidol and its metabolites. nih.govnih.govresearchgate.net The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govnih.gov This approach ensures high specificity and accuracy. For example, a method for haloperidol in human plasma used the transition m/z 376.2 → 165.1 for quantification. researchgate.net The development of multi-analyte procedures allows for the simultaneous quantification of haloperidol and several of its metabolites, including pyridinium (B92312) species, which streamlines the analytical process. nih.govnih.gov LC-MS/MS methods have been validated with low limits of quantification, often in the sub-ng/mL range, making them suitable for pharmacokinetic studies. euchembioj.comnih.govresearchgate.net

AnalyteMatrixSample PreparationIonization/ModePrecursor Ion (m/z) → Product Ion (m/z)Reference
HaloperidolHuman PlasmaSalt-Assisted LLEESI+376.2 → 165.1 researchgate.net
HaloperidolHuman PlasmaSPETurbo-Ion Spray/ESI+Not specified nih.govresearchgate.net
Haloperidol & MetabolitesRat Brain TissueNot specifiedESI+Not specified nih.gov
Haloperidol & Reduced HaloperidolHuman PlasmaLLEESI+Not specified nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Glucuronide Characterization

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability is crucial for the unambiguous identification of metabolites by enabling the determination of their elemental composition. In the context of haloperidol metabolism, LC-TOF-MS analysis has been instrumental in identifying metabolites in urine. oup.com

The high mass accuracy of HRMS, typically below 5 ppm error, allows researchers to distinguish between compounds with very similar nominal masses, thereby increasing confidence in metabolite identification. sciex.com For Haloperidol-1-hydroxy-2'-D-glucuronide, HRMS can confirm the addition of both a hydroxyl group and a glucuronic acid moiety to the parent drug by measuring the exact mass of the metabolite and comparing it to the theoretical mass. This precise characterization is a critical step in elucidating metabolic pathways. nih.govnih.gov

Application of Electron Activated Dissociation (EAD) for Diagnostic Fragment Analysis

The structural elucidation of glucuronide conjugates by tandem mass spectrometry presents a significant challenge. sciex.comtechnologynetworks.com Using conventional Collision-Induced Dissociation (CID), the bond linking the glucuronic acid to the drug molecule is often very labile. This results in a dominant neutral loss of the glucuronide moiety (176 Da), providing little to no information about the specific location of the conjugation on the parent drug's structure. sciex.comnih.gov

Electron Activated Dissociation (EAD) is a newer, orthogonal fragmentation technique that overcomes this limitation. sciex.comsciex.comsciex.com EAD utilizes electrons to induce fragmentation, which can break more stable bonds within the core structure of the drug molecule while leaving the weaker glucuronide bond intact. nih.gov This process generates unique and diagnostic fragment ions that are not typically observed with CID. sciex.comnih.govnih.gov These EAD-specific fragments allow for the precise, site-specific localization of the glucuronide conjugation. sciex.comnih.gov For a metabolite like Haloperidol-1-hydroxy-2'-D-glucuronide, EAD can produce fragments that confirm the glucuronic acid is attached to the hydroxyl group, providing definitive structural information that is often unattainable with CID alone. sciex.comnih.govantisel.gr This makes EAD a powerful tool for confidently characterizing challenging glucuronide metabolites in drug metabolism research. technologynetworks.com

Chemical Derivatization Strategies for Glucuronide Isomer Differentiation in Research Investigations

The differentiation of glucuronide isomers, such as the O- and N-glucuronides that are common in drug metabolism, presents a significant analytical challenge. nih.gov Standard mass spectrometry (MS) techniques often fail to distinguish these isomers because the primary fragmentation pathway involves the neutral loss of the glucuronyl moiety, which obscures the specific site of conjugation. nih.govnih.gov To overcome this, chemical derivatization strategies are employed to modify the molecule in a predictable way, allowing for definitive structural elucidation by mass spectrometry.

A key strategy involves the specific derivatization of functional groups on the aglycone and its glucuronide metabolite. nih.gov For hydroxyl groups, such as the one present in Haloperidol-1-hydroxy-2'-D-glucuronide, derivatization via silylation with a reagent like 1-(trimethylsilyl)imidazole is effective. nih.govresearchgate.net This reaction targets the hydroxyl group, resulting in a predictable mass shift of +72.040 Da for each group that is derivatized. nih.govresearchgate.net This approach was successfully used to identify haloperidol O-glucuronides in samples from liver microsomal incubations. nih.govresearchgate.net The number of derivatized groups can be determined by the total mass shift observed in high-resolution mass spectrometry, thereby differentiating it from other potential isomers. nih.gov

Another advanced technique for isomer differentiation is performed within the mass spectrometer itself. This involves gas-phase ion/molecule reactions. For instance, deprotonated glucuronide isomers can be isolated in a linear quadrupole ion trap and allowed to react with a reagent like trichlorosilane (B8805176) (HSiCl3). nih.gov The resulting product ions and their fragmentation patterns are distinct for O- and N-glucuronides, enabling their differentiation. nih.gov

Table 1: Chemical Derivatization Strategies for Glucuronide Isomer Differentiation

Strategy Reagent Target Functional Group Principle Application Example Citation
Silylation 1-(trimethylsilyl)imidazole Hydroxyl (-OH) Covalent addition of a trimethylsilyl (B98337) group, causing a predictable mass shift (+72.040 Da) per hydroxyl group. Identification of haloperidol O-glucuronides from in vitro metabolism studies. nih.gov, researchgate.net

| Gas-Phase Ion/Molecule Reaction | Trichlorosilane (HSiCl₃) | Deprotonated Glucuronide | Gas-phase reaction within a mass spectrometer generates isomer-specific product ions for differentiation. | Differentiating isomeric O- and N-glucuronide drug metabolites. | nih.gov |

Enzymatic Hydrolysis Approaches in Analytical Workflows (e.g., using Beta-Glucuronidase)

Enzymatic hydrolysis is a cornerstone of analytical workflows for quantifying drugs and their metabolites that have undergone glucuronidation. covachem.com Glucuronidation is a major metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion. covachem.com The resulting glucuronide conjugate, such as Haloperidol-1-hydroxy-2'-D-glucuronide, can be present in high concentrations in biological samples like urine. oup.comnih.gov

The enzyme β-glucuronidase is a hydrolase that is widely used to cleave the glucuronic acid moiety from the parent molecule (aglycone). covachem.com This de-conjugation is often essential because it improves the extraction efficiency and chromatographic behavior of the analyte, leading to enhanced sensitivity and accuracy in detection by methods like liquid chromatography-mass spectrometry (LC-MS). covachem.comoup.com

Research has shown that hydrolysis of patient urine samples can significantly increase the number of positive findings for haloperidol use, demonstrating that the glucuronidated form is a major metabolite. oup.comnih.gov In one study focused on haloperidol, the recombinant β-glucuronidase IMCSzyme™ was used, with an optimal incubation temperature determined to be 60°C. oup.com The completeness of the hydrolysis reaction is dependent on several factors, including the source of the enzyme, incubation time, temperature, and pH. mdpi.comfaa.gov Common sources of β-glucuronidase include Helix pomatia (Roman snail), abalone, bovine liver, and recombinant bacterial sources (E. coli). covachem.comfaa.gov Recombinant enzymes have shown promise for providing efficient and rapid hydrolysis across a broad range of glucuronides. mdpi.com

Table 2: Parameters for Enzymatic Hydrolysis with β-Glucuronidase

Enzyme Source / Type Substrate Example Temperature Incubation Time pH Key Finding Citation
IMCSzyme™ (Recombinant) Haloperidol Glucuronide 60°C (optimal) 15 - 120 min Not specified Hydrolysis significantly improved the sensitivity of haloperidol detection in urine. oup.com
Helix pomatia Cannabinoid Glucuronides 37°C - 60°C 1 - 18 hours 5.0 - 7.0 Less efficient for ether-bonded glucuronides compared to other sources. faa.gov
Haliotis rufescens (Abalone) Cannabinoid Glucuronides 60°C 1 hour 4.5 Produced high recovery for both ester- and ether-linked glucuronides. faa.gov

| B-One™ (Recombinant) | Various Drug Glucuronides | 20°C - 55°C | 5 min | Not specified | Showed efficient hydrolysis (>90%) for most tested glucuronides in 5 minutes. | mdpi.com |

Method Validation Parameters for Research Assay Development and Quantification (e.g., linearity, detection limits)

The development of a robust and reliable analytical assay for the quantification of Haloperidol-1-hydroxy-2'-D-glucuronide requires rigorous validation. This process is guided by international standards, such as the ICH Q2(R1) guidelines, to ensure the method is suitable for its intended purpose. scielo.brmdpi.comnih.gov While specific validation reports for the glucuronide metabolite are not detailed in the searched literature, the validation parameters established for its parent compound, haloperidol, provide a direct and relevant framework for the requirements of such an assay.

Key validation parameters include:

Linearity: This establishes the concentration range over which the assay response is directly proportional to the analyte concentration. For haloperidol, methods have demonstrated excellent linearity over various ranges, such as 1 to 50 µg/mL and 1 to 15 ng/mL, with correlation coefficients (R²) typically exceeding 0.99. mdpi.comeuchembioj.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with accuracy. scielo.br For haloperidol, reported LODs vary significantly with the analytical technique, for example, 0.045 µg/mL by HPLC and as low as 1.21 µg/mL in other chromatographic methods. scielo.brresearchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. scielo.br Reported LOQ values for haloperidol include 1 ng/mL using LC-MS/MS and 0.135 µg/mL using HPLC-UV. scielo.breuchembioj.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies by spiking samples with known concentrations. scielo.br Precision measures the repeatability of the results, evaluated at both intraday (within the same day) and interday (on different days) levels. scielo.br For haloperidol assays, accuracy is often within 95-105%, and precision is characterized by a relative standard deviation (RSD) of less than 15%. euchembioj.comresearchgate.net

Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as other metabolites or endogenous substances. mdpi.com

Table 3: Examples of Method Validation Parameters from Haloperidol Assays

Analytical Method Linearity Range LOD LOQ Matrix Citation
HPLC-UV 1 - 16 µg/mL 0.045 µg/mL 0.135 µg/mL Solid Lipid Nanoparticles scielo.br
HPLC-DAD 1 - 50 µg/mL Not Reported Not Reported Oral Solution mdpi.com
LC-MS/MS 1 - 15 ng/mL Not Reported 1 ng/mL Human Plasma euchembioj.com
HPLC-DAD 4 - 1000 µg/L Not Reported 4 - 8 µg/L Plasma and Urine nih.gov
SW-AdSV 1x10⁻⁹ - 1.5x10⁻⁶ M 3.83x10⁻¹⁰ M 1.28x10⁻⁹ M Bulk Drug nih.gov
HPLC 1 - 60 µg/mL 0.045 µg/mL 0.135 µg/mL Solid Lipid Nanoparticles omicsonline.org, researchgate.net

SW-AdSV: Square-Wave Adsorptive Stripping Voltammetry

Table of Mentioned Compounds

Compound Name
Haloperidol
Haloperidol-1-hydroxy-2'-D-glucuronide
Haloperidol O-glucuronide
Haloperidol N-glucuronide
Haloperidol decanoate
Glucuronic acid
1-(trimethylsilyl)imidazole
Trichlorosilane
Lactic acid
Methylparaben
Loratidine
Diphenylamine
Benazepril acyl-glucuronide
Raloxifene O-glucuronide
Silodosin O-glucuronide
Alvimopan acyl-glucuronide
Diclofenac acyl-glucuronide
Darunavir O-glucuronide
Darunavir N-glucuronide
Propranolol O-glucuronide
Soticlestat O-glucuronide
Δ9-tetrahydrocannabinol (THC)
11-nor-9-carboxy-Δ9-THC (THCCOOH)
11-hydroxy-THC (11-OH-THC)
Lorazepam glucuronide
Oxazepam glucuronide
Temazepam glucuronide
Triclocarban

Pharmacokinetic Investigations of Haloperidol 1 Hydroxy 2 D Glucuronide in Non Clinical Research Models

In Vitro Metabolism Studies Utilizing Hepatic Microsome Systems

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UGTs, making them a standard in vitro tool for studying metabolic pathways. researchgate.net

Studies utilizing Human Liver Microsomes (HLM) have identified that the glucuronidation of haloperidol (B65202) is a significant route of metabolism. nih.gov When haloperidol is incubated with HLMs, two distinct glucuronides are formed: an O-glucuronide and an N-glucuronide, with the O-glucuronide, Haloperidol-1-hydroxy-2'-D-glucuronide, being the major metabolite produced. nih.govdoi.org

The formation of this major O-glucuronide is catalyzed by multiple UGT isoforms, specifically UGT1A4, UGT1A9, and UGT2B7. nih.govdoi.org Among these, UGT2B7 has been identified as the primary enzyme responsible for this metabolic reaction in the human liver. doi.org The kinetics of haloperidol O-glucuronidation in pooled HLM systems were found to be monophasic. nih.govdoi.org Research has also highlighted considerable variability in the rate of this metabolite's formation across microsomes from different individuals, with studies on a panel of 17 HLMs showing a 3.0 to 3.9-fold variation in activity. doi.org

Table 1: Enzyme Kinetics and UGT Contribution to Haloperidol O-Glucuronidation in Human Liver Microsomes nih.govdoi.org
ParameterValue
Km (Michaelis Constant)85 µM
Vmax (Maximum Reaction Velocity)3.2 nmol·min⁻¹·mg⁻¹
Relative Contribution of UGT1A4~10-19%
Relative Contribution of UGT1A9~20-28%
Relative Contribution of UGT2B7~42-83%

In vitro investigations using Rat Liver Microsomes (RLM) have also confirmed the formation of haloperidol glucuronide. nih.gov Unlike in human systems, incubation of haloperidol with Brij-activated RLM resulted in the formation of a single glucuronide metabolite. nih.gov

The UGT isoforms responsible for catalyzing this reaction in rats belong predominantly to the UGT2B family. nih.gov Further inhibition studies identified UGT2B12 and UGT2B1 as the specific isoforms involved in haloperidol glucuronidation in this species. nih.gov Studies using homozygous Gunn rats, which have a genetic deficiency in UGT activity, showed that glucuronidation activity was approximately 80% of that in normal Sprague-Dawley RLM, suggesting the primary but not sole involvement of the UGT2B family. nih.gov

Table 2: Enzyme Kinetics for Haloperidol Glucuronidation in Rat Liver Microsomes nih.gov
ParameterValue (Mean ± SD)
Apparent Km61 ± 7.2 µM
Apparent Vmax271.9 ± 10.1 pmol·min⁻¹·mg⁻¹

Pharmacokinetic Profiles of Haloperidol-1-hydroxy-2'-D-glucuronide in Animal Models

While in vitro studies effectively characterize the formation of Haloperidol-1-hydroxy-2'-D-glucuronide, animal models are necessary to understand its complete pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) from a living system. mdpi.com

Glucuronidation is the most significant pathway for the intrinsic hepatic clearance of the parent drug, haloperidol. nih.govdrugbank.com The formation of the highly water-soluble Haloperidol-1-hydroxy-2'-D-glucuronide facilitates its excretion from the body, primarily via bile and urine. news-medical.net

Research on Inter-Species Variability in Haloperidol Glucuronidation

Significant inter-species variability exists in drug metabolism, and the glucuronidation of haloperidol is no exception. Comparing data from human and animal liver microsome studies reveals distinct differences in the specific UGT enzymes responsible for the formation of Haloperidol-1-hydroxy-2'-D-glucuronide.

In Humans: The reaction is catalyzed by UGT1A4, UGT1A9, and UGT2B7, with UGT2B7 playing the major role. nih.govdoi.org

In Rats: The metabolism is handled by isoforms of the UGT2B family, specifically UGT2B1 and UGT2B12. nih.gov

This disparity highlights the importance of selecting appropriate animal models in non-clinical research. For instance, while rats are commonly used, other species may better model different aspects of human haloperidol metabolism. Research has shown that for the reductive pathway of haloperidol metabolism, guinea pigs serve as a more accurate model for human metabolism than rats. nih.gov Comparative metabolism studies have been conducted in hepatocytes and microsomes from rats, dogs, and humans to better understand these differences. nih.gov Such inter-species comparisons are crucial for the accurate extrapolation of non-clinical pharmacokinetic data to predict human outcomes.

Research Implications and Future Directions for Haloperidol 1 Hydroxy 2 D Glucuronide

Contribution to Understanding the Comprehensive Metabolic Fate of Haloperidol (B65202) in Research Contexts

The study of Haloperidol-1-hydroxy-2'-D-glucuronide is pivotal to achieving a complete picture of haloperidol's metabolic fate. Glucuronidation is the primary metabolic pathway for haloperidol, accounting for a significant portion of its biotransformation. clinpgx.org Research has demonstrated that haloperidol is extensively metabolized in the liver, with less than 1% of the parent drug being excreted unchanged in the urine. news-medical.netnih.gov The formation of its glucuronide conjugate is a major route of clearance. clinpgx.orgnews-medical.net

Investigating this specific metabolite helps researchers understand the interplay between different metabolic pathways. While oxidative metabolism via cytochrome P450 (CYP) enzymes (like CYP3A4 and CYP2D6) and ketone reduction are also involved, direct conjugation with glucuronic acid represents the most significant elimination route. clinpgx.orgresearchgate.net In-depth analysis of Haloperidol-1-hydroxy-2'-D-glucuronide allows for a more quantitative assessment of this pathway's contribution relative to others. This comprehensive understanding is crucial in non-clinical research for building accurate pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion (ADME) profile of haloperidol. nih.gov The characterization of this major metabolite ensures that the full scope of biotransformation is accounted for, preventing a skewed interpretation of haloperidol's disposition that might arise from focusing solely on oxidative or reductive pathways.

Broader Role of Glucuronide Metabolites in Drug Metabolism Research

Glucuronide metabolites, such as Haloperidol-1-hydroxy-2'-D-glucuronide, are central to the field of drug metabolism research. Glucuronidation is a critical Phase II metabolic reaction that conjugates a hydrophilic glucuronic acid molecule to a wide variety of compounds, including drugs, toxins, and endogenous substances. wikipedia.orgjove.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes. jove.comnih.gov The addition of the glucuronic acid moiety significantly increases the water solubility of the parent compound, which facilitates its excretion from the body via urine or bile. wikipedia.orgjove.comrsc.org

From a research perspective, the study of glucuronide conjugates is essential for several reasons:

Detoxification and Clearance: It is a primary mechanism for detoxifying and eliminating xenobiotics, and understanding this pathway is fundamental to predicting a drug candidate's clearance rate and duration of action. studysmarter.co.uksussex-research.com

Metabolic Profiling: In drug development, identifying major metabolites is a regulatory requirement. As UGTs are responsible for the metabolism of approximately 15% of FDA-approved drugs, the investigation of glucuronides is a routine and necessary part of comprehensive metabolic profiling. nih.gov

The formation of glucuronides can also influence drug-drug interactions and individual variability in drug response due to genetic differences in UGT enzymes. studysmarter.co.ukyoutube.com

Research on the Influence of Genetic Polymorphisms on UGT Activity relevant to Haloperidol Glucuronidation (In Vitro/Research Context)

In vitro research has been instrumental in elucidating the impact of genetic variability in UGT enzymes on the glucuronidation of haloperidol. Genetic polymorphisms in UGT genes can lead to significant interindividual differences in enzyme activity, affecting the rate of drug metabolism. studysmarter.co.uk This variability can influence a compound's pharmacokinetic profile.

For haloperidol, several UGT isoforms are involved in its glucuronidation. In vitro studies using recombinant human UGT enzymes have identified specific isoforms responsible for this conjugation reaction. Research indicates that UGT2B7 is the primary enzyme, with contributions from UGT1A9 and UGT1A4. clinpgx.org

Enzyme Contribution to Haloperidol Glucuronidation
UGT IsoformRelative ContributionReference
UGT2B7~70% clinpgx.org
UGT1A9~20% clinpgx.org
UGT1A4~10% clinpgx.org

Given that these specific UGTs are involved, research into their genetic polymorphisms is critical. For example, variations in the UGT2B7 gene can alter the enzyme's expression or catalytic function. In vitro experiments using human liver microsomes from donors with different UGT genotypes can directly assess how these genetic differences translate to variations in the rate of Haloperidol-1-hydroxy-2'-D-glucuronide formation. Such studies help to explain the variability observed in haloperidol metabolism that is not accounted for by CYP enzyme polymorphisms alone. nih.gov This research provides a mechanistic basis for understanding interindividual differences in drug disposition in a controlled laboratory setting.

Development of Research Standards and Reference Materials for Glucuronides

The advancement of drug metabolism research heavily relies on the availability of high-quality reference standards for metabolites, including glucuronides. acanthusresearch.com These standards are essential for the positive identification and accurate quantification of metabolites in various biological matrices during non-clinical studies. sussex-research.comacanthusresearch.com

The development of certified reference materials for glucuronides like Haloperidol-1-hydroxy-2'-D-glucuronide serves several key research functions:

Analytical Method Validation: Reference standards are indispensable for developing and validating bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), ensuring the accuracy, precision, and selectivity of the assay. nih.govscispace.com

Metabolite Identification: Authentic standards allow for unambiguous confirmation of a metabolite's structure in complex biological samples by comparing retention times and mass spectra. researchgate.net

Quantitative Analysis: They are used to create calibration curves for the precise quantification of the metabolite in in vitro assays (e.g., using liver microsomes or hepatocytes) and in vivo non-clinical pharmacokinetic studies. scispace.com

Understanding Metabolic Pathways: By enabling accurate measurement, these standards allow researchers to determine the quantitative importance of the glucuronidation pathway relative to other metabolic routes. sussex-research.com

The chemical synthesis of glucuronide metabolites to produce these standards is a specialized field. sussex-research.comresearchgate.net The inherent instability of some glucuronides, particularly acyl glucuronides, presents challenges in both their synthesis and storage, making stable, well-characterized reference materials highly valuable for the research community. nih.govnih.gov

Theoretical and Computational Approaches to Glucuronidation Dynamics and Prediction (e.g., Kinetic Modeling)

In recent years, theoretical and computational (in silico) models have become increasingly valuable tools in drug metabolism research, offering a faster and more cost-effective alternative to experimental methods for predicting metabolic fate. annualreviews.orgproquest.com These approaches are applied to understand and predict the dynamics of glucuronidation for numerous compounds, including substrates like haloperidol.

Key computational approaches include:

Site of Metabolism (SOM) Prediction: Algorithms have been developed to predict which functional group on a molecule is most likely to undergo glucuronidation. nih.govoup.com Models like XenoSite and others use machine learning and graph neural networks, trained on large datasets of known UGT substrates, to identify potential metabolic "hotspots." nih.govnih.govresearchgate.net These models can achieve high accuracy in predicting the correct site of conjugation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models correlate the chemical structure of compounds with their metabolic activity. nih.govtdl.org By analyzing properties like steric and electronic features, these models can predict whether a compound will be a substrate for a specific UGT isoform and estimate the rate of metabolism. rsc.orgnih.gov

Pharmacophore and Homology Modeling: In the absence of full crystal structures for most human UGTs, homology modeling is used to build theoretical 3D structures of the enzymes. oup.comnih.gov These models, combined with pharmacophore analysis of known substrates, help to visualize how a drug molecule fits into the enzyme's active site, providing insights into substrate selectivity. oup.comtdl.org

Kinetic Modeling: Computational models are used to simulate the kinetics of metabolic reactions. annualreviews.org These models can integrate in vitro data (such as that obtained from recombinant enzymes or human liver microsomes) to predict in vivo pharmacokinetic parameters, although this has proven more challenging for glucuronidation than for CYP-mediated metabolism. annualreviews.orgproquest.com

These in silico tools are particularly useful in the early stages of drug discovery for screening large numbers of candidate molecules and prioritizing those with more favorable metabolic profiles. proquest.com

Potential for Haloperidol-1-hydroxy-2'-D-glucuronide as a Biomarker in Non-Clinical and Mechanistic Studies

In non-clinical and mechanistic research, Haloperidol-1-hydroxy-2'-D-glucuronide has potential as a specific biomarker for studying the activity of the glucuronidation pathway. A biomarker in this context is a measurable indicator of a biological process.

The utility of this metabolite as a biomarker stems from several factors:

Pathway Specificity: As the direct product of UGT-mediated conjugation of the parent drug, its concentration is a direct reflection of the activity of this specific metabolic pathway. clinpgx.org

Major Metabolite: Because glucuronidation is the main route of haloperidol metabolism, this conjugate is formed in substantial amounts, making it a reliable and readily detectable marker. clinpgx.orgnews-medical.net

Mechanistic Insights: In controlled research settings, such as studies with animal models or in vitro systems, measuring levels of Haloperidol-1-hydroxy-2'-D-glucuronide can help investigate how various factors modulate UGT activity. For instance, it could be used to assess the inducing or inhibiting effects of co-administered compounds on haloperidol's metabolism.

Investigating Metabolic Differences: In animal studies comparing different pharmacological or toxicological outcomes, quantifying this metabolite could help determine if observed differences are linked to variations in metabolic disposition. For example, in a study comparing the metabolic effects of haloperidol and olanzapine (B1677200) in rats, different molecular pathways were implicated, highlighting the importance of understanding drug-specific metabolic routes. nih.govnih.gov

While not used for clinical diagnosis, its role as a research biomarker is valuable for dissecting the molecular mechanisms of drug metabolism and for building a more complete understanding of haloperidol's pharmacological profile in preclinical models. nih.gov

Research on the Reactivity and Stability of Glucuronide Conjugates (General Principles, not human toxicity)

The chemical reactivity and stability of glucuronide conjugates are important areas of research, as these properties can influence their analysis and disposition. While ether glucuronides (formed from hydroxyl groups, like that of haloperidol) are generally stable, other types, particularly acyl glucuronides (formed from carboxylic acids), are known to be chemically reactive. nih.govnih.gov

General principles of glucuronide reactivity and stability studied in research contexts include:

Hydrolysis: Glucuronide conjugates can be hydrolyzed back to the parent aglycone and glucuronic acid. scispace.comnih.gov This cleavage can be catalyzed by β-glucuronidase enzymes, which are present in some tissues and gut bacteria. hyphadiscovery.com The stability of the conjugate bond to enzymatic or chemical hydrolysis varies depending on its structure (e.g., N-glucuronides can be more resistant to β-glucuronidase than O-glucuronides). nih.govhyphadiscovery.com

Acyl Migration: Acyl glucuronides are particularly noted for their instability. nih.govtandfonline.com They can undergo intramolecular rearrangement, where the acyl group migrates from the 1-O-β position to the 2-, 3-, and 4-hydroxyl positions on the glucuronic acid ring. nih.govtandfonline.com This process, known as isomerization, is pH-dependent and results in isomers that are often not substrates for β-glucuronidase. nih.gov

Anomerization: The anomeric carbon of the glucuronide can interconvert between α and β configurations, a process known as mutarotation, which can further complicate analysis. nih.gov

Covalent Binding: The electrophilic nature of the carbonyl carbon in some acyl glucuronides allows them to react with nucleophilic sites on proteins. nih.govtandfonline.comnih.gov This reactivity is influenced by steric and electronic factors of the parent drug structure. rsc.orgnih.gov

Understanding these stability and reactivity principles is crucial for the proper design of non-clinical studies and for the development of robust bioanalytical methods. nih.gov For example, sample collection, processing, and storage conditions must be carefully controlled to prevent ex vivo degradation or rearrangement of the glucuronide conjugate, which could lead to inaccurate quantification. nih.gov

Investigation of Acyl Migration and Hydrolysis Mechanisms in Glucuronides (General Principles)

Glucuronidation is a primary pathway in the metabolism of haloperidol, accounting for a significant portion of its clearance from the body. mdpi.comijpsonline.com The process involves the enzymatic conjugation of glucuronic acid to the drug molecule, forming a more water-soluble compound that is more easily excreted. mdpi.com In the case of haloperidol, this results in the formation of Haloperidol-1-hydroxy-2'-D-glucuronide, also known as Haloperidol O-glucuronide. omicsonline.org While glucuronidation is generally considered a detoxification pathway, the resulting acyl glucuronide conjugates can be chemically reactive. nih.gov Two important non-enzymatic reactions that these metabolites can undergo are acyl migration and hydrolysis.

Acyl Migration: This is an intramolecular rearrangement where the acyl group (the drug molecule) moves from its initial C-1 position on the glucuronic acid moiety to other hydroxyl groups, typically at the C-2, C-3, or C-4 positions. nih.govnih.gov This process occurs spontaneously under physiological conditions and can lead to the formation of various positional isomers of the glucuronide. nih.gov The migration is thought to proceed through a tetrahedral intermediate formed by the nucleophilic attack of an adjacent hydroxyl group on the carbonyl carbon of the ester linkage. nih.gov The rate and extent of acyl migration are influenced by factors such as pH, temperature, and the chemical structure of the aglycone (the drug part of the molecule). nih.gov

Hydrolysis: This reaction involves the cleavage of the ester bond linking the drug to the glucuronic acid, resulting in the release of the free drug and glucuronic acid. nih.gov This process can be either chemical or enzymatic. Chemical hydrolysis is pH-dependent and can occur under acidic or basic conditions. mdpi.com Enzymatic hydrolysis is catalyzed by β-glucuronidases, which are present in various tissues and in gut bacteria. The stability of a glucuronide to hydrolysis can significantly impact the drug's pharmacokinetic profile and potential for toxicity.

The reactivity of acyl glucuronides, through both acyl migration and hydrolysis, is a significant area of research because the isomeric forms and the regenerated parent drug can have different pharmacological or toxicological properties. Covalent binding of reactive acyl glucuronide isomers to proteins has been implicated in adverse drug reactions for some carboxylic acid-containing drugs. nih.gov

While the general principles of acyl migration and hydrolysis are well-established for the class of acyl glucuronides, specific, detailed research findings and quantitative data on the stability, degradation kinetics, and reactivity of Haloperidol-1-hydroxy-2'-D-glucuronide are not extensively available in the public domain. Forced degradation studies have been performed on the parent drug, haloperidol, revealing its sensitivity to pH and light, but similar detailed studies on its glucuronide metabolite are lacking. mdpi.com

Future research should, therefore, focus on the in-vitro characterization of Haloperidol-1-hydroxy-2'-D-glucuronide. Such studies would involve:

Stability testing under various pH and temperature conditions to determine its intrinsic chemical stability.

Kinetic studies to quantify the rates of acyl migration and hydrolysis.

Structural elucidation of any degradation products using techniques like NMR and mass spectrometry to understand the precise pathways of its transformation.

Data on Haloperidol Glucuronidation:

While specific data on the degradation of Haloperidol-1-hydroxy-2'-D-glucuronide is limited, information on its formation is available. The following table summarizes the key enzymes involved in the glucuronidation of haloperidol in humans.

Enzyme FamilySpecific IsoformRole in Haloperidol Glucuronidation
UDP-glucuronosyltransferase (UGT)UGT1A4Involved in both O- and N-glucuronidation of haloperidol.
UDP-glucuronosyltransferase (UGT)UGT1A9Contributes to the O-glucuronidation of haloperidol.
UDP-glucuronosyltransferase (UGT)UGT2B7A major enzyme responsible for the O-glucuronidation of haloperidol.

This table is based on in vitro studies of haloperidol metabolism. omicsonline.org

Q & A

Basic Research Questions

Q. What are the primary strategies for synthesizing Haloperidol-1-hydroxy-2/'-D-glucuronide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves enzymatic glucuronidation using β-glucuronidase enzymes to transfer glucuronic acid to the parent compound. Key parameters include pH (6.8–7.4), temperature (37°C), and enzyme concentration. Phase transfer catalysts (e.g., tetrabutylammonium bromide) and alkali metal hydroxides can enhance reaction efficiency in organic-aqueous biphasic systems. Optimizing these conditions minimizes side reactions (e.g., acyl migration) and improves purity .

Q. How can researchers validate analytical methods for detecting this compound in biological matrices?

  • Methodological Answer: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards (e.g., isotope-labeled analogs) to correct for matrix effects. Validate parameters including limit of detection (LOD: ~0.1 ng/mL), limit of quantification (LOQ: ~0.5 ng/mL), and linearity (R² > 0.99) across physiological concentrations. Include recovery studies in plasma, urine, and dried blood spots to assess extraction efficiency .

Q. What role do reference standards play in quantifying this metabolite, and what criteria ensure their suitability?

  • Methodological Answer: Certified reference standards must undergo structural verification via NMR and High-Resolution Mass Spectrometry (HRMS). Criteria include ≥95% purity, stability under storage conditions (-80°C), and chromatographic resolution from isomers (e.g., 1-O- vs. 2-O-glucuronide). Cross-validate against in-house synthesized standards to confirm absence of interfering peaks .

Advanced Research Questions

Q. How do enzymatic pathways involving UDP-glucuronosyltransferases (UGTs) affect the formation kinetics of this glucuronide?

  • Methodological Answer: Characterize UGT isoform specificity (e.g., UGT1A1, UGT2B7) using recombinant enzyme assays. Measure kinetic parameters (Km, Vmax) under varying substrate concentrations and cofactors (e.g., UDP-glucuronic acid). Inhibitor studies (e.g., with D-glucaro-1,4-lactone) can elucidate competitive vs. non-competitive inhibition, impacting metabolic flux .

Q. What factors contribute to the stability of this glucuronide under physiological conditions, and how can degradation be mitigated?

  • Methodological Answer: Stability is pH-dependent; degradation accelerates in acidic environments (e.g., gastric fluid). Use buffered solutions (pH 7.4) for in vitro studies. For long-term storage, lyophilize samples and store at -80°C. Avoid freeze-thaw cycles and aqueous solutions if the compound is prone to hydrolysis (e.g., acyl glucuronides) .

Q. How do structural modifications (e.g., acyl vs. ether glucuronides) influence interactions with hepatic and renal excretion pathways?

  • Methodological Answer: Compare renal clearance rates using radiolabeled tracers in perfused organ models. Acyl glucuronides may undergo enterohepatic recirculation via β-glucuronidase hydrolysis, while ether glucuronides are excreted directly. Use knockout animal models (e.g., MRP2-deficient rats) to study transporter-mediated efflux .

Q. What methodologies resolve contradictory data regarding the compound’s pharmacokinetic behavior across studies?

  • Methodological Answer: Apply meta-analysis frameworks to harmonize data from disparate studies. Prioritize studies with validated analytical methods, defined metabolite structures, and controlled physiological variables (e.g., diet, comorbidities). Use in silico physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies .

Q. How do isotope-labeled analogs (e.g., deuterated glucuronides) enhance the precision of mass spectrometry-based pharmacokinetic studies?

  • Methodological Answer: Isotope-labeled standards (e.g., Haloperidol-d4-glucuronide) correct for ion suppression/enhancement in LC-MS/MS. Use stable isotope dilution assays (SIDA) to quantify low-abundance metabolites in complex matrices. Ensure isotopic purity (>98%) to avoid cross-talk between analyte and internal standard channels .

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